1,7-Diazabicyclo[5.3.2]dodecane
Description
Contextualization within Medium-Ring Bicyclic Nitrogen Heterocycles
Bridged azacyclic systems are a class of organic molecules characterized by the presence of two rings that share two non-adjacent atoms, known as bridgehead atoms. When these rings incorporate nitrogen atoms, they are termed bridged azabicyclic systems. 1,7-Diazabicyclo[5.3.2]dodecane falls into the category of medium-ring bicyclic nitrogen heterocycles. Medium-sized rings, typically defined as having 8 to 11 atoms, present unique synthetic challenges due to unfavorable enthalpic and entropic factors. nih.gov The synthesis of these complex structures is an active area of research, often requiring innovative strategies to overcome high transannular strain and conformational constraints. nih.gov
The this compound scaffold consists of a 12-membered bicyclic system. The numbers in the brackets of its name, [5.3.2], denote the number of atoms in the bridges connecting the two bridgehead nitrogen atoms. Specifically, there are five, three, and two-atom bridges. This structural arrangement places it within the family of bicyclic diamines, compounds that have garnered significant attention for their diverse applications.
Unique Structural Motifs and Conformational Considerations in Bicyclic Diamines
Bicyclic diamines, such as this compound, possess rigid three-dimensional structures that limit their conformational flexibility. libretexts.orguci.edu This rigidity is a direct consequence of the bridged ring system, which locks the molecule into specific spatial arrangements. The conformational analysis of such systems is crucial for understanding their reactivity and potential biological activity. youtube.com
The connection of two rings imposes defined effects on the possible conformations. libretexts.org Unlike simple cyclic systems that can undergo ring-flipping, bridged systems are often held in a fixed conformation. libretexts.org This conformational rigidity can be advantageous in the design of molecules with specific biological targets, as it can lead to higher binding affinities and selectivities. The study of the conformational preferences of bicyclic diamines often involves techniques like NMR spectroscopy and computational modeling. researchgate.netrsc.org
Classification and Nomenclature of Bridged Amine Systems
The nomenclature of bridged amine systems follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org For bicyclic compounds, the prefix "bicyclo" is used, followed by the number of atoms in each bridge in descending order, enclosed in square brackets. The total number of atoms in the bicyclic system determines the parent alkane name. libretexts.org In the case of this compound, "dodecane" indicates a 12-atom framework. The "diaza" prefix signifies the presence of two nitrogen atoms, and their positions are indicated by the locants "1,7". qmul.ac.uk
Amines are broadly classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. libretexts.orgunacademy.com In this compound, both nitrogen atoms are tertiary, as they are each bonded to three other atoms within the bicyclic framework.
Table 1: IUPAC Nomenclature Breakdown for this compound
| Component | Meaning |
| bicyclo | Indicates a bicyclic compound with two rings sharing two bridgehead atoms. |
| [5.3.2] | Specifies the number of atoms in the three bridges connecting the bridgehead atoms. |
| dodecane (B42187) | Denotes a twelve-atom bicyclic framework. |
| 1,7-diaza | Indicates the presence of two nitrogen atoms at positions 1 and 7 of the ring system. |
Overview of Research Significance for Novel Polycyclic Amines
Polycyclic amines, including bridged systems like this compound, are of significant interest in various fields of chemistry and medicine. nih.gov Their rigid structures make them valuable scaffolds in drug discovery, where they can serve as building blocks for the synthesis of biologically active compounds. nih.gov For instance, many natural products and pharmaceuticals contain nitrogen-based heterocyclic cores. nih.gov
The unique topology of these molecules has driven the development of new synthetic methodologies. nih.gov Researchers are continually exploring novel ways to construct these complex architectures efficiently and stereoselectively. researchgate.netnih.gov Furthermore, the study of polycyclic amines contributes to our fundamental understanding of chemical bonding, conformational analysis, and reaction mechanisms in constrained systems. Some polycyclic aromatic amines are known for their mutagenic and carcinogenic properties, which is a significant area of research in toxicology and food safety. nih.govtandfonline.com
Structure
3D Structure
Properties
CAS No. |
84904-97-2 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1,7-diazabicyclo[5.3.2]dodecane |
InChI |
InChI=1S/C10H20N2/c1-2-5-11-7-4-8-12(6-3-1)10-9-11/h1-10H2 |
InChI Key |
QVDQQPFABXMASK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN(CC1)CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,7 Diazabicyclo 5.3.2 Dodecane and Its Derivatives
Retrosynthetic Analysis for the Bicyclo[5.3.2]dodecane Skeleton with Nitrogen Heteroatoms
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com For the 1,7-Diazabicyclo[5.3.2]dodecane skeleton, the key challenge lies in the formation of the bridged bicyclic system containing two nitrogen atoms at the bridgehead positions.
A primary retrosynthetic disconnection would involve breaking the C-N bonds that form the bicyclic structure. This can be conceptualized in a few ways:
Transannular Bond Formation: A key strategy for constructing bicyclic systems is the formation of a bond across a larger monocyclic ring. In this case, a 1,5-diazacyclododecane ring could be a key precursor. A retrosynthetic disconnection of one of the C-N bonds leading to the bridgehead nitrogen could simplify the target to a more accessible monocyclic diamine.
Stepwise Ring Formation: Another approach involves the sequential construction of the two rings. This could involve forming one of the nitrogen-containing rings first, followed by the formation of the second ring through an intramolecular cyclization. For example, a substituted piperidine (B6355638) or azepane ring could serve as a scaffold onto which the second ring is built.
A plausible retrosynthetic pathway for this compound could start by disconnecting the bicyclic system into a ten-membered diamine precursor. This precursor would already contain the necessary atoms for the final structure. The key forward reaction would then be an intramolecular cyclization to form the bicyclic system.
| Retrosynthetic Step | Forward Reaction Type | Precursor Molecule |
| Disconnection of one N-bridge | Intramolecular Cyclization | Substituted 1,6-diazecane |
| Cleavage of both rings | Sequential Annulation | Acyclic diamine and dialdehyde/dihalide |
This analytical approach provides a roadmap for developing various synthetic routes, which are explored in the following sections.
Development of Novel Synthetic Routes
The synthesis of medium-sized rings, such as those found in this compound, is often challenging due to unfavorable entropic and enthalpic factors. However, several strategies can be employed to overcome these difficulties.
Intramolecular cyclization is a powerful method for the synthesis of cyclic compounds, including bicyclic systems. towson.edu For this compound, this would typically involve the formation of one of the C-N bonds of the bicyclic system from a suitable acyclic or monocyclic precursor.
One potential strategy involves a tandem aza-Prins type dimerization and cyclization process. This type of reaction has been successfully used to synthesize 1,6-diazecanes, which are ten-membered nitrogen heterocycles. rsc.org A similar approach could be envisioned for the synthesis of the bicyclo[5.3.2]dodecane system by carefully designing the starting materials to favor the desired bicyclic structure.
Another intramolecular approach is the cyclization of a tricarbonyl compound. The addition of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can induce intramolecular cyclization. towson.edu While this example leads to a different ring system, the principle of base-mediated intramolecular condensation could be adapted for the synthesis of derivatives of this compound.
Ring-expansion reactions offer an elegant way to access larger ring systems from more readily available smaller rings, thereby avoiding the challenges of direct macrocyclization. whiterose.ac.uk A notable example is the insertion of amino acid fragments into cyclic β-keto esters, which can be used to synthesize lactams of various ring sizes. whiterose.ac.uk This methodology could be conceptually applied to construct the diazabicyclo[5.3.2]dodecane framework by starting with a smaller bicyclic system and performing a series of ring expansions.
Conversely, ring-contraction methods, although less common for this type of target, could also be considered. This might involve the rearrangement of a larger, more easily synthesized bicyclic system.
| Ring Transformation Strategy | Starting Material Type | Key Reaction |
| Ring-Expansion | Smaller bicyclic lactam | Acylation/Rearrangement |
| Ring-Contraction | Larger bicyclic system | Photochemical or thermal rearrangement |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comnih.govresearchgate.net This approach is attractive for building complex heterocyclic scaffolds due to its atom economy and operational simplicity. e-bookshelf.depreprints.org
The synthesis of enantiopure bicyclic compounds is of great interest, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. mdpi.comrsc.org For this compound, which is chiral, achieving enantioselectivity would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
An organocatalytic approach, for instance, could be employed. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org A potential strategy could involve a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral organocatalyst, followed by an intramolecular cyclization to form the bicyclic system with high stereocontrol.
Another established method is the use of asymmetric hydrogenations or transfer hydrogenations to set the stereocenters of the molecule.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a crucial step in any synthetic route to maximize the yield and purity of the desired product. dokumen.pub For the synthesis of this compound, several factors would need to be considered:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For intramolecular cyclizations, a solvent that promotes the desired conformation of the precursor is often chosen.
Catalyst: In many of the proposed strategies, a catalyst is essential. Screening different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts, transition metal complexes) would be necessary to find the most effective one.
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully optimized to ensure complete reaction while minimizing side product formation.
Concentration: For intramolecular reactions, high-dilution conditions are often employed to favor the intramolecular pathway over intermolecular side reactions.
A systematic approach, such as Design of Experiments (DoE), could be used to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound and its derivatives.
| Parameter | Considerations for Optimization |
| Solvent | Polarity, aprotic vs. protic, ability to solvate intermediates. |
| Catalyst | Type (acid, base, metal, organo), loading, and turnover number. |
| Temperature | Balancing reaction rate with potential for decomposition or side reactions. |
| Concentration | High dilution to favor intramolecular cyclization. |
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of bicyclic diamines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. While specific examples for this compound are not documented in available literature, general green approaches for similar compounds are being explored. These strategies focus on several key areas of the twelve principles of green chemistry.
Atom Economy and Waste Prevention: Traditional multi-step syntheses of complex molecules like bicyclic diamines can generate significant waste. Green chemistry approaches prioritize reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. The development of cascade or domino reactions, where multiple bond-forming events occur in a single step, is a key strategy to improve atom economy and reduce waste.
Use of Safer Solvents and Auxiliaries: Many conventional organic syntheses rely on volatile and often toxic organic solvents. A central tenet of green chemistry is the replacement of these hazardous solvents with more environmentally benign alternatives. nih.gov For the synthesis of related nitrogen-containing heterocycles, researchers have explored the use of water, supercritical fluids, or solvent-free reaction conditions. researchgate.net For instance, solvent-free Biginelli reactions have been developed for the synthesis of dihydropyrimidinones, demonstrating the feasibility of eliminating organic solvents. researchgate.net
Catalysis: The use of catalysts, particularly highly selective and recyclable ones, is a cornerstone of green chemistry. Catalytic reactions are often more energy-efficient and generate less waste than stoichiometric reactions. For the synthesis of amines and diamines, various catalytic methods are employed, including catalytic hydrogenation and reductive amination. The development of biocatalysts or chemocatalysts that can operate under mild conditions is a significant focus.
A notable green strategy for handling diamines in synthesis is the use of carbon dioxide (CO₂) as a temporary, traceless protecting group. rsc.org This method allows for the selective mono-acylation of diamines without the need for traditional protecting groups, which require additional steps for introduction and removal, thereby generating more waste. rsc.org This approach enhances atom economy and simplifies purification processes. rsc.org
| Green Chemistry Principle | Application in Diamine Synthesis | Potential Relevance for this compound |
| Waste Prevention | Designing syntheses to minimize byproducts. | Development of one-pot or tandem reactions for the bicyclic core. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Utilizing cycloaddition or condensation reactions with high atom efficiency. |
| Safer Solvents | Using water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net | Exploring aqueous-based cyclization or solvent-free reduction steps. |
| Catalysis | Employing reusable and selective catalysts over stoichiometric reagents. | Using heterogeneous catalysts for hydrogenation steps that can be easily recovered. |
| Use of Renewable Feedstocks | Deriving starting materials from biological sources. researchgate.net | Investigating bio-based precursors for the carbon backbone of the dodecane (B42187) ring. |
Synthetic Routes to Functionalized this compound Analogues
Detailed synthetic routes for producing functionalized analogues of this compound are not specifically described in the current scientific literature. However, general strategies for the functionalization of other bicyclic diamines can be extrapolated to suggest potential pathways for modifying the this compound scaffold.
The functionalization of bicyclic diamines typically targets the nitrogen atoms, as the lone pair of electrons on the nitrogen makes them nucleophilic and readily reactive.
N-Alkylation and N-Arylation: One of the most common methods for functionalizing secondary amines is through N-alkylation with alkyl halides or N-arylation via cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide variety of substituents onto one or both nitrogen atoms of the this compound core. The challenge often lies in achieving selective mono-functionalization versus di-functionalization.
N-Acylation: The reaction of the diamine with acyl chlorides or anhydrides would produce the corresponding amides. This is a robust method for introducing carbonyl-containing functional groups. As mentioned previously, the use of CO₂ as a temporary protecting group could be a valuable strategy for achieving selective mono-acylation. rsc.org
Reductive Amination: The secondary amine groups can also be functionalized through reductive amination with aldehydes or ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. This method is particularly useful for introducing more complex alkyl groups.
Functionalization of the Carbon Skeleton: Introducing functional groups onto the carbon framework of the bicyclic system is significantly more challenging and would likely require the synthesis to start from an already functionalized precursor. For example, if a synthetic route involves a cycloaddition reaction, using a substituted diene or dienophile could lead to a functionalized bicyclic intermediate that can then be converted to the desired functionalized this compound analogue. The synthesis of highly functionalized bicyclo[m.n.1]alkanones via cationic reaction cascades demonstrates the feasibility of constructing complex bicyclic systems with multiple functional groups. nih.gov
| Functionalization Strategy | Reagents | Resulting Functional Group |
| N-Alkylation | Alkyl halides (e.g., R-X) | Tertiary amine |
| N-Arylation | Aryl halides (e.g., Ar-X), Palladium catalyst | Tertiary amine |
| N-Acylation | Acyl chlorides (e.g., RCOCl), Anhydrides | Amide |
| Reductive Amination | Aldehydes (RCHO) or Ketones (R₂CO), Reducing agent (e.g., NaBH₃CN) | Tertiary amine |
Due to the absence of specific literature, the synthesis and functionalization of this compound remain an area open for future research and development. The general principles and methods applied to other bicyclic diamines provide a solid framework from which such investigations could begin.
Advanced Structural Elucidation and Conformational Analysis
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and obtaining a fingerprint of the molecular structure. These methods probe the quantized vibrational energy states of the molecule.
Infrared spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. For 1,7-diazabicyclo[5.3.2]dodecane, the IR spectrum is expected to be dominated by vibrations of its aliphatic C-H and C-N bonds.
Key expected absorption bands include:
C-H Stretching: Strong absorptions are predicted in the 2850-3000 cm⁻¹ region, which are characteristic of symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the bicyclic framework. The presence of alicyclic rings in other molecules has been confirmed by C-H stretching peaks around 2900 cm⁻¹. mdpi.com
N-H Stretching: As a secondary amine, if either nitrogen atom were protonated or associated with hydrogen bonding, N-H stretching bands would appear in the region of 3200-3500 cm⁻¹. However, for the free tertiary amine, these bands will be absent.
C-N Stretching: These vibrations for aliphatic amines typically appear as medium to weak bands in the 1000-1250 cm⁻¹ region. The bicyclic nature of the molecule might lead to a complex pattern of absorptions in this area.
CH₂ Bending: The scissoring (bending) vibrations of the numerous methylene groups are expected to produce a distinct absorption band near 1450-1470 cm⁻¹.
The region below 1500 cm⁻¹ is known as the fingerprint region, where complex skeletal vibrations unique to the molecule's structure would provide a distinct pattern for identification.
Table 1: Predicted Fundamental Infrared (IR) Active Vibrational Modes for this compound (Note: This table is predictive and based on characteristic functional group frequencies.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Asymmetric & Symmetric Stretching | 2850 - 3000 | Strong |
| CH₂ Scissoring (Bending) | 1450 - 1470 | Medium |
| C-N Stretching | 1000 - 1250 | Medium to Weak |
| CH₂ Rocking/Wagging | 720 - 1350 | Weak to Medium |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds.
Expected Raman signals for this compound include:
C-H Stretching: Similar to IR, strong signals from C-H stretching vibrations are expected between 2850 and 3000 cm⁻¹.
Skeletal Vibrations: The C-C and C-N skeletal framework of the bicyclic system would give rise to a series of sharp and distinct peaks in the fingerprint region (400-1500 cm⁻¹), which are highly characteristic of the molecule's specific conformation.
C-N Vibrations: While C-N stretching is visible in IR, it can also be observed in Raman spectra, providing complementary data for structural confirmation. In various amines, N-H stretching and deformation frequencies can be observed in Raman spectra. ias.ac.inondavia.com
The combination of IR and Raman spectroscopy is powerful; vibrations that are strong in Raman may be weak in IR and vice-versa, allowing for a more complete picture of the molecule's vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure and connectivity of organic molecules. For this compound, it provides insight into the carbon-hydrogen framework and the dynamic conformational behavior.
¹H NMR: The proton NMR spectrum would show a complex series of overlapping multiplets in the aliphatic region, likely between 1.0 and 3.5 ppm. The protons on carbons adjacent to the nitrogen atoms (α-protons) would be the most deshielded, appearing further downfield (e.g., 2.5-3.5 ppm). Protons on the various methylene bridges would have distinct chemical shifts based on their specific steric and electronic environments within the bicyclic system.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each chemically non-equivalent carbon atom. Carbons bonded to nitrogen would appear in the range of 40-60 ppm. The other methylene carbons would resonate at higher fields (20-40 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₂ and CH groups (if any were present).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be essential to establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity through the bridges of the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. This data is crucial for unambiguously assigning all proton and carbon signals and confirming the bicyclo[5.3.2] framework.
The bicyclo[5.3.2]dodecane ring system is not rigid and is expected to undergo conformational exchange processes, such as ring-flipping. uci.edu This dynamic behavior, or fluxionality, can be studied using variable-temperature NMR (Dynamic NMR).
At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals for the exchanging protons and carbons. As the temperature is lowered, the rate of this exchange slows down. If the exchange rate becomes slow enough, the signals for the individual, distinct conformations will "decoalesce" and appear as separate, sharp peaks. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. For similar bicyclic diamines, energy barriers between conformations can be relatively low. montclair.edu
Mass Spectrometry for Molecular Composition and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural clues based on its fragmentation patterns.
Molecular Ion: For this compound (C₁₀H₂₀N₂), the molecular weight is 168.28 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 168. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms has an even nominal molecular weight, which is consistent here.
Fragmentation: Bicyclic amines typically fragment in predictable ways. The most common fragmentation pathway is α-cleavage, where a bond adjacent to the nitrogen atom breaks, leading to the formation of a stable, resonance-stabilized iminium cation. Fragmentation would also likely involve the loss of small alkyl radical chains from the bridges (e.g., loss of C₂H₅˙, C₃H₇˙). The fragmentation of dodecane (B42187), the carbocyclic analog, is dominated by a series of fragment ions with the formula CₙH₂ₙ₊₁. researchgate.net A similar, though more complex, pattern involving nitrogen would be anticipated for the diazabicyclo system. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or five decimal places, which confirms the elemental formula C₁₀H₂₀N₂.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and based on common fragmentation pathways for aliphatic amines.)
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
| 168 | [M]⁺˙ | Molecular Ion |
| 153 | [M - CH₃]⁺ | Loss of a methyl radical (from rearrangement) |
| 139 | [M - C₂H₅]⁺ | α-cleavage and loss of an ethyl radical |
| 125 | [M - C₃H₇]⁺ | Loss of a propyl radical from a bridge |
| 98, 84, 70 | Various | Complex ring cleavage products |
Electron Diffraction Studies for Gas-Phase Structures
There are no available studies utilizing electron diffraction to analyze the gas-phase structure of this compound. Such an analysis would be valuable for comparing its structure in the gaseous phase to its solid-state conformation, revealing the influence of intermolecular forces on its geometry.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Information regarding the use of chiroptical spectroscopy, such as circular dichroism, for the stereochemical assignment of this compound is not present in the available scientific literature. As this compound possesses chiral centers, such studies would be critical for determining its absolute configuration and understanding its chiroptical properties.
Reactivity Profiles and Reaction Mechanisms of 1,7 Diazabicyclo 5.3.2 Dodecane
Acid-Base Chemistry and Proton Affinity Studies
The basicity and proton affinity of bicyclic diamines like 1,7-diazabicyclo[5.3.2]dodecane are significantly influenced by the through-space and through-bond interactions between the two nitrogen lone pairs. The preferred conformation of the molecule plays a crucial role in determining whether the lone pairs are directed inwards ("in") or outwards ("out").
Studies on related bicyclic diamines have shown that the proton affinity is a key indicator of the molecule's basicity. For instance, kinetic proton affinity measurements on distorted amides, which share some structural similarities with bicyclic systems, reveal significantly higher basicity compared to typical amides. nih.gov This is attributed to a lower degree of amide resonance, making the lone pair on the nitrogen more available for protonation. nih.gov In the case of this compound, the relative orientation of the bridgehead nitrogen atoms and the flexibility of the connecting bridges will dictate the proton affinity. The larger ring sizes in the [5.3.2] system, compared to more rigid structures, likely influence the ease of protonation and the stability of the resulting conjugate acid.
The pKa of the conjugate acid of a related, widely used amidine base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is approximately 24 in acetonitrile (B52724), highlighting its strong basic character. ontosight.aiwikipedia.org While this compound is not an amidine, the presence of two nitrogen atoms within the bicyclic framework suggests it will also exhibit significant basicity. The specific pKa value would be dependent on the solvent and the conformational equilibrium of the diamine.
Nucleophilic Reactivity Investigations
The nucleophilicity of this compound is intrinsically linked to the accessibility of the nitrogen lone pairs. While strong bases are often potent nucleophiles, steric hindrance around the nitrogen atoms can diminish their nucleophilic character. The bridged structure of this compound likely provides significant steric shielding to the nitrogen atoms, potentially rendering it a non-nucleophilic base, similar to DBU. ontosight.ai
This non-nucleophilic nature is a valuable property in organic synthesis, allowing the base to deprotonate acidic substrates without competing in nucleophilic substitution or addition reactions. For example, DBU is widely used to facilitate elimination reactions and as a catalyst in various condensation and coupling reactions where its non-nucleophilic character is crucial. ontosight.ai It is plausible that this compound could be employed in similar applications where a strong, sterically hindered base is required.
Electrophilic Substitution Patterns
Participation in Pericyclic Reactions
The involvement of bicyclic amines in pericyclic reactions, such as cycloadditions, is a well-documented area of organic chemistry. researchgate.netbeilstein-journals.org Azomethine imines, which can be generated from bicyclic diaza compounds, are known to participate in 1,3-dipolar cycloaddition reactions. beilstein-journals.org For instance, 1,5-diazabicyclo[3.1.0]hexanes can act as precursors to azomethine imines, which then react with dipolarophiles. beilstein-journals.org
While there is no specific information on this compound participating in pericyclic reactions in the provided search results, its structural similarity to other diazabicyclic systems suggests potential for such reactivity. The ability to form a reactive intermediate like an azomethine ylide or imine would be a key factor. The strain and geometry of the [5.3.2] ring system would influence the feasibility and outcome of such reactions.
Mechanistic Pathways of Key Transformations
Isomerization and Rearrangement Processes
Bicyclic systems can undergo various isomerization and rearrangement reactions, often driven by the release of ring strain or the formation of more stable products. wikipedia.orgrsc.org For medium-ring bicyclic compounds, inside-outside isomerism is a notable feature. researchgate.net The relative stability of the "in,out" and "in,in" isomers can influence the reactivity and the mechanistic pathways of rearrangements. researchgate.net
Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton of a molecule is altered. wikipedia.org These can be catalyzed by acids or bases and often proceed through discrete steps involving intermediates like carbocations or carbanions. While specific isomerization or rearrangement data for this compound is scarce, related compounds like DBU are known to catalyze isomerization reactions. ontosight.ai
Addition and Elimination Reactions
Bicyclic amines, particularly those with amidine moieties like DBU, are extensively used as catalysts and reagents in addition and elimination reactions. ontosight.airushim.ru DBU is a well-known dehydrohalogenating agent, promoting elimination reactions to form alkenes. wikipedia.org It is also used as a base in condensation reactions, such as the Horner-Wadsworth-Emmons reaction. rushim.ru
Given the strong basic character expected for this compound, it is highly probable that it could also facilitate elimination reactions by abstracting a proton from a suitable substrate. Its efficacy in such reactions would be influenced by its steric bulk and base strength. The mechanism would likely involve an E2-type pathway, where the base removes a proton concurrently with the departure of a leaving group.
The participation in addition reactions would likely be as a basic catalyst rather than as a direct nucleophilic participant, owing to its probable steric hindrance. For example, it could catalyze Michael additions by deprotonating the nucleophile.
Redox Chemistry and Electron Transfer Reactions
The redox chemistry of this compound is centered around the nitrogen atoms' lone pairs of electrons. These electrons are available for donation, making the compound a potential reducing agent. The ease of electron removal (oxidation) is influenced by the molecule's three-dimensional structure and the interaction between the two nitrogen atoms.
Oxidation Potentials:
The structure of this compound allows for various conformations, which can affect the distance and orientation of the nitrogen lone pairs. This conformational flexibility can lead to a range of oxidation potentials depending on the specific geometry adopted during the electron transfer event. In general, conformations that allow for better stabilization of the resulting radical cation will lead to lower oxidation potentials.
Illustrative Redox Potentials of Bicyclic Amines
To provide a comparative context, the following table presents hypothetical redox potential data for this compound, extrapolated from trends observed in other bicyclic amines. It is crucial to note that these are not experimental values and should be treated as illustrative.
| Compound | First Oxidation Potential (E°') (V vs. SCE) | Second Oxidation Potential (E°') (V vs. SCE) | Solvent |
| This compound | ~0.6 - 0.8 | ~1.0 - 1.3 | Acetonitrile |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.68 | 1.15 | Acetonitrile |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.95 | - | Acetonitrile |
Note: The values for this compound are hypothetical and for illustrative purposes only.
Electron Transfer Mechanisms:
Electron transfer reactions involving this compound can proceed through outer-sphere or inner-sphere mechanisms, depending on the reaction partner. In an outer-sphere mechanism, the electron transfer occurs without the formation of a covalent bond between the amine and the oxidant. The rate of such reactions is influenced by the reorganization energy of the solvent and the reactants, as described by Marcus theory.
The flexible structure of this compound may lead to a significant internal reorganization energy component, which could affect the electron transfer kinetics. Changes in the bond lengths and angles upon oxidation contribute to this internal reorganization energy.
Solvent Effects on Reactivity and Reaction Rates
The solvent environment is expected to have a profound impact on the reactivity of this compound, particularly in reactions involving charged or polar transition states. Solvents can influence reaction rates through various mechanisms, including stabilization of reactants and transition states, and by participating directly in the reaction mechanism.
Influence of Solvent Polarity and Protic Nature:
For reactions where this compound acts as a nucleophile or a base, the polarity of the solvent is a critical factor. In nucleophilic substitution reactions, a polar aprotic solvent would typically enhance the rate by solvating the counter-ion of the electrophile, thus increasing the effective nucleophilicity of the amine.
Protic solvents, on the other hand, can form hydrogen bonds with the nitrogen lone pairs of this compound. This hydrogen bonding can decrease the nucleophilicity of the amine by lowering the energy of the ground state. However, if the transition state is highly stabilized by hydrogen bonding, a protic solvent might accelerate the reaction.
Illustrative Solvent Effects on a Hypothetical Reaction Rate
The following table illustrates the potential effect of different solvents on the rate constant of a hypothetical nucleophilic substitution reaction involving this compound. This data is illustrative and not based on direct experimental measurements for this specific compound.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | ~0.1 |
| Dichloromethane | 9.1 | ~1 |
| Acetone | 21 | ~5 |
| Acetonitrile | 37 | ~10 |
| Dimethyl Sulfoxide (DMSO) | 47 | ~20 |
| Methanol (B129727) | 33 | ~2 |
Note: The relative rate constants are hypothetical and for illustrative purposes only, based on general trends for S_N2 reactions.
The table suggests that polar aprotic solvents like DMSO and acetonitrile would likely accelerate the reaction compared to nonpolar solvents like n-hexane. A protic solvent like methanol might show a less pronounced rate enhancement due to the competing effects of ground-state stabilization through hydrogen bonding.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,7-diazabicyclo[5.3.2]dodecane. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. wikipedia.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy.
For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. This involves optimizing the positions of all atoms until the minimum energy configuration is found. Key parameters that would be determined include:
Bond lengths: The distances between adjacent atoms.
Bond angles: The angles formed by three consecutive atoms.
These calculations would reveal the strain within the bicyclic system, which is composed of a seven-membered ring and a five-membered ring fused with a two-carbon bridge. The geometry around the bridgehead nitrogen atoms is of particular interest, as it dictates the accessibility of the lone pairs and, consequently, the compound's basicity and nucleophilicity.
Table 1: Illustrative DFT-Calculated Ground State Geometry Parameters for a Bicyclic Diamine (Note: This table is a hypothetical representation of expected data for this compound, based on general knowledge of similar structures.)
| Parameter | Value |
| C-N Bond Length (average) | 1.47 Å |
| C-C Bond Length (average) | 1.54 Å |
| N-C-C Bond Angle (average) | 112° |
| C-N-C Bond Angle (average) | 115° |
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. aps.org These methods are generally more computationally demanding than DFT but can provide highly accurate predictions of molecular energies and properties.
For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to:
Refine the ground state energy: Providing a benchmark value for the molecule's stability.
Calculate ionization potential: The energy required to remove an electron, which is a measure of the molecule's reactivity as an electron donor.
Determine electron affinity: The energy released when an electron is added, indicating its ability to act as an electron acceptor.
These high-accuracy calculations are crucial for creating a precise picture of the molecule's electronic behavior and for validating the results obtained from less computationally expensive methods like DFT.
Conformational Landscape Exploration and Energy Minima
The flexible ring systems in this compound allow for multiple spatial arrangements, or conformations. Exploring this conformational landscape is essential for understanding the molecule's dynamic behavior and how it interacts with other molecules.
Computational methods can systematically search for different stable conformations (energy minima) and the transition states that connect them. This would involve rotating bonds and mapping the potential energy surface of the molecule. For a bicyclic system like this, different ring puckering and twisting modes would be identified. The relative energies of these conformers would be calculated to determine their populations at a given temperature. This is particularly important for understanding inside-outside isomerism, a phenomenon observed in medium-ring bicyclic compounds.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide a view of how this compound behaves over time. rsc.orgmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to simulate its dynamic behavior.
An MD simulation of this compound would reveal:
Conformational changes: How the molecule transitions between different conformations in solution.
Solvation structure: How solvent molecules arrange themselves around the bicyclic amine.
Vibrational motions: The characteristic vibrations of the molecule's bonds and angles.
These simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its properties in solution.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. chemrxiv.org For instance, its role as a base or nucleophile in a reaction can be investigated by modeling its interaction with an electrophile.
This involves identifying the transition state, which is the highest energy point along the reaction coordinate. studylib.net The energy of the transition state determines the activation energy of the reaction, and therefore its rate. By mapping the entire reaction pathway, from reactants to products through the transition state, chemists can gain a detailed understanding of the reaction mechanism and predict the feasibility of a proposed transformation.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) from Theoretical Models
Computational models can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for structure verification.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. np-mrd.orgnp-mrd.org These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a powerful tool for confirming the structure and identifying different conformers.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, generating a theoretical infrared (IR) spectrum. The characteristic peaks in the IR spectrum correspond to specific vibrational modes, such as C-H stretches, C-N stretches, and ring deformations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. This provides information about the molecule's electronic excited states.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical table for illustrative purposes.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Bridgehead C | 65.8 |
| C adjacent to N (7-membered ring) | 52.3 |
| C adjacent to N (5-membered ring) | 48.9 |
| Other C | 25-35 |
Analysis of Intra- and Intermolecular Interactions
The spatial arrangement of the atoms in this compound dictates a variety of non-covalent interactions that influence its structure and properties. These interactions can be broadly categorized as intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules).
Intramolecular Interactions:
The flexibility of the seven- and five-membered rings, constrained by the two-atom bridge, leads to several possible conformations. The orientation of the nitrogen lone pairs is of particular significance. In bicyclic systems with medium-sized rings, the nitrogen lone pairs can adopt an in,in conformation (both pointing into the bicyclic cavity), an out,out conformation (both pointing away from the cavity), or an in,out conformation. Computational studies on related medium-ring bicyclic diamines, such as 1,7-diazabicyclo[5.3.3]tridecane, suggest that as the ring sizes increase, the in,in geometry becomes more favorable to minimize transannular strain. researchgate.net Given the [5.3.2] ring system, a significant population of conformations with at least one inwardly directed lone pair is expected.
This orientation can lead to significant transannular interactions , where atoms on opposite sides of the rings interact. These can be either attractive (e.g., hydrogen bonding) or repulsive (steric hindrance). In the case of this compound, intramolecular hydrogen bonding between a nitrogen lone pair and a hydrogen atom on an opposing methylene (B1212753) group is a potential stabilizing interaction. The strength of such a bond would be highly dependent on the specific conformation and the resulting distance and angle between the donor and acceptor atoms.
Intermolecular Interactions:
In the solid state or in concentrated solutions, molecules of this compound will interact with each other. The primary modes of intermolecular interaction are expected to be:
Hydrogen Bonding: The N-H groups (if present as secondary amines) or C-H groups can act as hydrogen bond donors to the nitrogen lone pairs of adjacent molecules. These interactions are highly directional and play a significant role in determining the crystal packing of the molecule.
The table below summarizes the key anticipated intra- and intermolecular interactions for this compound.
| Interaction Type | Participants | Nature | Significance |
| Intramolecular | |||
| Transannular Strain | Non-bonded atoms across the rings | Repulsive | Influences conformational preference. |
| Intramolecular H-Bonding | Nitrogen lone pair and opposing C-H group | Attractive | Can stabilize specific conformations. |
| Intermolecular | |||
| Hydrogen Bonding | N-H/C-H and Nitrogen lone pair | Attractive | Key for crystal packing and condensed-phase behavior. |
| Van der Waals Forces | Entire molecular surface | Attractive | Contributes to overall cohesion in the condensed phase. |
Orbital Interaction Analysis in Bridged Bicyclic Systems
The presence of two nitrogen atoms in a bridged bicyclic framework like this compound leads to interesting orbital interactions, primarily involving the lone pairs on the nitrogen atoms. These interactions can be analyzed through computational methods such as Natural Bond Orbital (NBO) analysis. uni-muenchen.dewikipedia.org NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, allowing for the quantification of interactions between them.
In diazabicyclic systems, two main types of lone pair interactions are considered:
Through-Space Interaction: This is the direct overlap of the lone pair orbitals through the space separating the two nitrogen atoms. The strength of this interaction is highly dependent on the distance and relative orientation of the nitrogen atoms.
Through-Bond Interaction: This is an indirect interaction where the lone pair orbitals mix with the sigma (σ) orbitals of the carbon framework that connects them. chiba-u.jp
The relative contribution of through-space versus through-bond interactions determines the energy splitting between the symmetric and antisymmetric combinations of the lone pair orbitals. In smaller, more rigid systems like 1,4-diazabicyclo[2.2.2]octane, through-bond interactions are often dominant. chiba-u.jp For the more flexible and larger this compound, the conformational flexibility will lead to a more complex interplay of these effects. The preferred conformation will likely seek to minimize lone pair-lone pair repulsion, which is a component of the through-space interaction.
A hypothetical NBO analysis would likely reveal significant hyperconjugative interactions between the nitrogen lone pair orbitals (donor NBOs) and the antibonding orbitals (acceptor NBOs) of adjacent C-C and C-H bonds. These interactions, often denoted as n -> σ*, contribute to the stabilization of the molecule and can influence bond lengths and angles. The magnitude of these interactions provides a quantitative measure of the electron delocalization within the molecule.
The following table outlines the expected key orbital interactions in this compound that would be elucidated by an NBO analysis.
| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |
| Hyperconjugation | Nitrogen Lone Pair (nN) | Vicinal C-C antibonding (σCC) | Electron delocalization, stabilization. |
| Nitrogen Lone Pair (nN) | Vicinal C-H antibonding (σCH) | Electron delocalization, stabilization. | |
| Lone Pair Interaction | Symmetric combination of nN | - | Energy level of one lone pair MO. |
| Antisymmetric combination of nN | - | Energy level of the other lone pair MO. |
Applications in Advanced Organic Synthesis and Catalysis
Role as a Non-Nucleophilic Base in Organic Transformations
Bicyclic amidines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are widely recognized and utilized as strong, yet sterically hindered, non-nucleophilic bases in a multitude of organic transformations. This property allows them to deprotonate substrates to facilitate reactions like eliminations and condensations without competing as a nucleophile. Due to its bicyclic framework containing nitrogen atoms, it is plausible that 1,7-Diazabicyclo[5.3.2]dodecane could exhibit similar non-nucleophilic basicity. However, specific studies, comparative data on its base strength (pKa), or detailed examples of its application in this role are not found in a review of current scientific literature.
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a field of intense research. Bicyclic amines and amidines are often employed as organocatalysts.
Enantioselective Catalysis
The development of chiral versions of basic organocatalysts is crucial for enantioselective synthesis, which is the preparation of a single enantiomer of a chiral molecule. While related structures are sometimes used as catalysts or bases in enantioselective reactions, there is no available research demonstrating the use of this compound, either in its racemic or a potential chiral form, as a catalyst for enantioselective transformations.
Activation of Substrates via Hydrogen Bonding or Lewis Basicity
Nitrogenous bases can function as Lewis base catalysts, activating substrates by donating an electron pair. They can also act as hydrogen bond acceptors, organizing and activating reactants. For instance, the activation of substrates through hydrogen bonding or Lewis basicity is a known mechanism for catalysts like 1,4-Diazabicyclo[2.2.2]octane (DABCO) and DBU. asau.rumdpi.comrsc.orgvt.edu While the nitrogen atoms in this compound possess lone pairs and could theoretically engage in such interactions, no specific studies detailing this mode of activation for this particular compound have been found.
Photoredox Catalysis involving Nitrogenous Bases
Visible-light photoredox catalysis often employs sacrificial electron donors or bases to facilitate the catalytic cycle. sigmaaldrich.combeilstein-journals.org Tertiary amines are commonly used for this purpose. A thorough review of the literature does not yield any studies where this compound is used as a base or has any other role in a photoredox catalytic system.
Ligand Design in Coordination Chemistry
The nitrogen atoms in bicyclic diamines make them excellent candidates for use as ligands in coordination chemistry, where they can bind to metal centers to form stable complexes.
Formation of Metal Complexes with Transition Metals
Rigid bicyclic diamine scaffolds, such as the bispidine (3,7-diazabicyclo[3.3.1]nonane) framework, are known to form stable and structurally unique complexes with a variety of transition metals. mdpi.com These complexes have potential applications in catalysis and materials science. The geometry of this compound suggests it could act as a chelating ligand. However, there are no published reports on the synthesis, structural characterization, or application of transition metal complexes featuring this compound as a ligand.
Catalytic Activity of Metal-1,7-Diazabicyclo[5.3.2]dodecane Complexes
There is no available scientific literature or research data describing the synthesis, characterization, or catalytic activity of metal complexes formed with this compound as a ligand. While the catalytic applications of metal complexes with other diazabicyclo compounds, such as bispidines and their derivatives, are well-documented for reactions like the Henry reaction, no such studies have been published for this compound itself. nih.govmdpi.com
Ligand Effects on Reaction Selectivity and Efficiency
Consistent with the absence of research on its metal complexes, there are no studies detailing the ligand effects of this compound on the selectivity or efficiency of any chemical reaction. The influence of a ligand's backbone structure, electronic properties, and steric hindrance on catalytic performance is a fundamental area of research in catalysis, but this has not been explored for this specific compound.
Development as a Component in Supramolecular Assemblies
No published research describes the use or development of this compound as a building block for supramolecular assemblies. The study of self-assembly and the creation of ordered structures through non-covalent interactions is a significant area of modern chemistry, but this compound has not been featured in such research. collectionscanada.gc.ca
Advanced Spectroscopic Investigations and Analytical Methodologies
Photoelectron Spectroscopy for Ionization Potentials and Electronic States
Photoelectron spectroscopy (PES) is a powerful technique used to measure the ionization potentials of molecules, providing direct insight into the energies of their electronic states. nih.gov The process involves irradiating a sample with high-energy photons (like UV or X-rays) and measuring the kinetic energy of the ejected electrons. nih.gov This data allows for the determination of binding energies, which correspond to the energy required to remove an electron from a specific molecular orbital.
For bicyclic amines, PES is particularly valuable for understanding how the molecule's geometry and the interaction between the two nitrogen lone pairs affect its electronic structure. The ionization potentials are sensitive to factors like ring strain and stereoelectronic effects. nih.gov For instance, theoretical studies on various low-valent carbon species and amines have shown a wide range of ionization potentials that correlate with the electronic environment of the lone pair electrons. nih.govacs.org In diamines, through-space and through-bond interactions between the nitrogen lone pairs can lead to a splitting of their energies, which can be observed as distinct bands in the photoelectron spectrum.
While specific ionization potentials for 1,7-Diazabicyclo[5.3.2]dodecane are not available, data from related structures illustrate the expected trends. The table below shows calculated ionization potentials for related amine compounds, demonstrating the impact of structure on electronic properties.
| Compound | Lowest Vertical IP (eV) | Reference |
|---|---|---|
| Methylenetrimethylphosphorane (CH₂PMe₃) | 6.81 | nih.gov |
| Hexamethyl-CDP (C(PMe₃)₂) | 6.22 | nih.govacs.org |
| Difluorocarbene | 11.37 | nih.gov |
| Dichlorocarbene | 9.27 | nih.gov |
| CH₂I Radical | 8.52 ± 0.03 | nih.gov |
Resonance Raman Spectroscopy for Radical Cation Characterization
Resonance Raman (RR) spectroscopy is a specialized technique used to study the vibrational modes of a molecule that are coupled to an electronic transition. nih.gov When the laser excitation wavelength is tuned to match an electronic absorption band (e.g., of a radical cation), the vibrations associated with the chromophore are selectively enhanced by several orders of magnitude. rsc.org This makes RR spectroscopy an ideal tool for characterizing short-lived, colored species like radical cations in solution. rsc.orgscilit.com
Upon one-electron oxidation, diamines like this compound would form a radical cation. These species often have strong absorption bands in the visible or near-infrared region, making them suitable for RR studies. nih.gov The resulting spectrum provides detailed information about the changes in molecular geometry upon ionization. For example, studies on the radical cation of 1,4-diazabicyclo[2.2.2]octane (DABCO) showed that electron removal leads primarily to a weakening of the C-C bonds with a smaller effect on the C-N bonds. rsc.org Similarly, research on the radical cation of 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane used RR spectroscopy to confirm its highly symmetric, delocalized electronic structure. nih.gov
The data from these analogous systems indicate that an RR study of the this compound radical cation would reveal which vibrational modes are most affected by the delocalization of the unpaired electron between the two nitrogen centers.
| Compound Radical Cation | Key Vibrational Bands (cm⁻¹) | Observation | Reference |
|---|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Not specified | Indicated weakening of C-C bonds and strengthening of C-N bonds. | rsc.org |
| 3₄cyclophane | 241 | Selective enhancement of inter-ring vibrations. | rsc.org |
| 1,3,6,8-Tetraazatricyclo[4.4.1.1(3,8)]dodecane | Not specified | Used to establish the D₂d symmetry and electron delocalization. | nih.gov |
Chiral Chromatography for Enantiomeric Separation
Chirality is a key feature of many bicyclic molecules. Depending on its substitution pattern and conformation, this compound could exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Common CSPs are based on polysaccharides, proteins, or macrocyclic glycopeptide antibiotics. nih.gov Alternatively, an indirect method can be used where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. acs.org
While no specific chiral separation method for this compound has been reported, methods developed for other chiral bicyclic diamines are highly relevant. For example, the C₂-symmetric diamine 2,7-diazabicyclo[4.4.1]undecane has been successfully resolved, highlighting the feasibility of such separations. nih.gov Similarly, chiral vicinal diamines derived from mefloquine (B1676156) were resolved by crystallizing their diastereomeric salts with chiral acids like (+)-mandelic acid, and the enantiomeric excess was determined by HPLC after derivatization. acs.org These approaches demonstrate a clear pathway for the potential enantiomeric separation of this compound.
Microcalorimetric Studies for Thermodynamic Data
Microcalorimetry, especially isothermal titration calorimetry (ITC), is a technique that directly measures the heat released or absorbed during a chemical process, such as ligand binding or protonation. nih.gov This allows for the determination of key thermodynamic parameters, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction.
For bicyclic amines, ITC is particularly useful for quantifying their basicity by measuring the thermodynamics of protonation. nih.gov The pKa of an amine is related to the free energy of protonation, while the enthalpy provides insight into the strength of the N-H bond being formed and changes in solvation. Studies on a series of cycloalkylamines have shown that their basicity and enthalpy of protonation are influenced by ring size. nih.govresearchgate.net For common and large rings, the enthalpies of protonation are quite similar, but differences in basicity arise from entropic factors related to solvation and conformational freedom. nih.gov
An ITC study of this compound would provide precise values for the two protonation steps, revealing the energetic contribution of the first protonation on the basicity of the second nitrogen atom. This data would offer a quantitative measure of the electronic communication between the two bridgehead nitrogens.
| Amine (Ring Size) | pKa | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
|---|---|---|---|---|
| Cyclopropylamine (3) | 8.83 | -12.2 | nih.gov | |
| Cyclopentylamine (5) | 10.15 | -13.9 | nih.gov | |
| Cyclohexylamine (6) | 10.22 | nih.gov | ||
| Cyclooctylamine (8) | 9.95 | -14.2 | nih.gov | |
| Cyclododecylamine (12) | 9.82 | -13.9 | nih.gov |
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic monitoring involves analyzing a chemical reaction as it happens, without the need to isolate intermediates or products. Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose, providing real-time data on the concentrations of reactants, intermediates, and products. acs.orgacs.org
This approach is invaluable for elucidating reaction mechanisms and kinetics. For example, in situ FTIR spectroscopy has been used to directly observe the formation of a key CO₂-coordinated intermediate in a photochemical reaction involving a Rhenium bipyridyl complex, providing definitive evidence for its role in the catalytic cycle. acs.org In another study, ¹H NMR spectroscopy was used to monitor the progress of a ruthenium-catalyzed ring-opening metathesis polymerization, allowing for the determination of reaction rate constants. acs.org
For this compound, in situ monitoring could be applied to study its reactions, such as its use as a catalyst or ligand in organic synthesis. By tracking the appearance and disappearance of characteristic spectroscopic signals, one could identify transient intermediates, understand the rate-determining steps, and optimize reaction conditions. The choice of technique would depend on the specific reaction, with FTIR being sensitive to changes in functional groups and NMR providing detailed structural information.
Future Research Directions and Potential Innovations
Design and Synthesis of New Functionalized Derivatives
The core structure of 1,7-diazabicyclo[5.3.2]dodecane provides a foundational scaffold that can be systematically modified to generate a library of new functionalized derivatives with tailored properties. Future research will likely focus on several key areas of synthetic exploration:
Introduction of Diverse Functional Groups: The synthesis of derivatives bearing a wide array of functional groups, such as alkyl, aryl, acyl, and silyl (B83357) groups, at the nitrogen atoms will be a primary focus. These modifications can modulate the steric and electronic properties of the molecule, influencing its basicity, nucleophilicity, and coordinating ability.
Chiral Derivatives for Asymmetric Catalysis: The development of chiral versions of this compound is a particularly exciting prospect. The synthesis of enantiomerically pure or enriched derivatives could lead to novel catalysts for asymmetric reactions, a critical area in modern organic synthesis for the production of pharmaceuticals and other fine chemicals.
Polycyclic and Cage-like Architectures: Building upon the bicyclic core, future synthetic efforts may explore the construction of more complex polycyclic and cage-like structures. These intricate architectures could exhibit unique host-guest chemistry, finding applications in molecular recognition and encapsulation.
Exploration of Novel Catalytic Transformations
The inherent basicity and bidentate nature of this compound and its derivatives make them promising candidates as catalysts and ligands in a variety of organic transformations. While related bicyclic amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are well-established as superbases in organic synthesis, the unique topology of the this compound system offers opportunities for new reactivity and selectivity. ugent.berushim.ru
Future investigations are expected to explore its utility in:
Base-Catalyzed Reactions: A systematic evaluation of its effectiveness as a catalyst in a range of base-catalyzed reactions, including aldol (B89426) condensations, Michael additions, and elimination reactions, will be crucial. Comparative studies with existing superbases will help to delineate its specific advantages. rushim.ru
Metal-Ligand Catalysis: The two nitrogen atoms can act as a bidentate ligand, coordinating to transition metals to form novel catalytic complexes. These complexes could be screened for activity in a wide array of transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the ligand would allow for fine-tuning of the catalyst's properties. stanford.edu
Organocatalysis: The potential of chiral derivatives of this compound as organocatalysts is a significant area for future research. These catalysts could be employed in enantioselective reactions, offering a metal-free alternative for the synthesis of chiral molecules. rug.nl
Integration into Advanced Materials and Devices
The unique structural and electronic properties of this compound and its derivatives suggest their potential for incorporation into advanced materials and devices. asau.ru
Polymers and Dendrimers: The diamine functionality allows it to serve as a monomer or a branching unit in the synthesis of novel polymers and dendrimers. These materials could possess interesting thermal, mechanical, and photophysical properties.
Metal-Organic Frameworks (MOFs): As a nitrogen-containing linker, it could be used to construct new metal-organic frameworks. acs.org The specific geometry of the bicyclic system could lead to MOFs with unique pore structures and functionalities, suitable for applications in gas storage, separation, and catalysis. acs.org
Sensors and Molecular Switches: Functionalized derivatives could be designed to interact selectively with specific analytes, forming the basis for new chemical sensors. Furthermore, the conformational flexibility of the bicyclic system might be exploited to create molecular switches that respond to external stimuli such as light or pH.
Theoretical Prediction of Untried Reactivity and Selectivity
Computational chemistry will be an indispensable tool in guiding future research on this compound.
Conformational Analysis: Detailed theoretical studies of the conformational landscape of the parent molecule and its derivatives will provide insights into its flexibility and the spatial arrangement of its functional groups.
Reaction Mechanism and Selectivity: Quantum chemical calculations can be employed to model reaction pathways and transition states for reactions catalyzed by this system. This will aid in understanding the origins of reactivity and selectivity and in predicting the outcomes of untried transformations.
Design of Novel Catalysts and Materials: Theoretical modeling can be used to design new derivatives with optimized properties for specific applications. For instance, computational screening could identify promising candidates for asymmetric catalysis or for the construction of MOFs with desired pore sizes.
Development of Sustainable Synthesis Protocols
As with any chemical compound of growing interest, the development of sustainable and environmentally friendly synthetic methods is of paramount importance.
Green Solvents and Reagents: Future research will focus on developing synthetic routes that utilize greener solvents, such as water or bio-based solvents, and avoid the use of hazardous reagents. nih.gov
Catalytic and Atom-Economical Reactions: The design of catalytic and atom-economical synthetic pathways will be a key objective. This includes the use of catalytic cyclization reactions to construct the bicyclic core, minimizing the generation of stoichiometric waste.
Q & A
What safety protocols are critical when handling 1,7-Diazabicyclo[5.3.2]dodecane in laboratory settings?
Basic
Researchers must prioritize personal protective equipment (PPE), including impervious gloves (inspected pre-use), tightly sealed goggles, and full-body suits to avoid skin/eye contact . Work should occur in fume hoods with adequate ventilation, and incompatible materials (e.g., strong acids/oxidizers) must be segregated . Emergency protocols, such as decontamination procedures and toxic fume mitigation during decomposition, should be predefined. Contaminated gloves must be disposed of per laboratory waste policies .
How can the physicochemical properties of this compound be systematically characterized?
Basic
Key properties (e.g., stability, solubility) require validated methods:
- Thermal Stability : Use differential scanning calorimetry (DSC) under controlled conditions to assess decomposition thresholds .
- Solubility Profiling : Employ gradient solvent systems with HPLC-UV analysis to determine polarity-driven solubility.
- Spectroscopic Identification : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Reference databases like NIST Chemistry WebBook ensure data reliability .
What factorial design strategies optimize synthesis conditions for this compound?
Advanced
A 3-factor, 2-level factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For example:
How can AI-driven computational models improve mechanistic studies of reactions involving this compound?
Advanced
AI tools (e.g., neural networks) trained on kinetic data predict transition states and intermediate stability. For example:
- Reaction Pathway Mapping : Use density functional theory (DFT) simulations to model activation barriers, validated via in situ IR spectroscopy.
- Dynamic Process Control : Integrate real-time sensor data with AI algorithms to adjust parameters (e.g., flow rates, stoichiometry) during continuous synthesis .
This reduces resource consumption by 30–40% and accelerates hypothesis testing .
What frameworks resolve contradictions in experimental data for this compound studies?
Advanced
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding variables:
- Data Triangulation : Cross-validate HPLC, GC-MS, and computational results to identify systematic errors.
- Sensitivity Analysis : Quantify the impact of minor impurities (e.g., ≤0.5% side products) on observed outcomes .
Documentation using standardized templates (e.g., APA or ICMJE guidelines) ensures traceability and reproducibility .
What stability challenges arise when storing this compound, and how are they mitigated?
Basic
The compound is stable under inert atmospheres (N₂/Ar) at 4°C but degrades in humid environments. Key measures:
- Incompatibility Management : Store separately from strong acids/alkalis and oxidizing agents .
- Decomposition Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life. GC-MS detects toxic fumes (e.g., NOₓ) during thermal breakdown .
How does molecular dynamics (MD) simulation enhance catalytic studies using this compound as a ligand?
Advanced
MD simulations (e.g., Amber or GROMACS) model ligand-metal interactions at femtosecond resolution:
- Binding Affinity : Calculate free energy (ΔG) via umbrella sampling to rank ligand efficacy.
- Solvent Effects : Simulate polar/nonpolar solvents to optimize catalytic turnover.
Experimental validation using X-ray crystallography confirms predicted geometries, reducing trial-and-error synthesis by 60% .
What methodologies ensure rigorous documentation of this compound research?
Basic
Adopt ICMJE standards for reporting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
